molecular formula C13H16N2O2 B8020130 N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

Cat. No.: B8020130
M. Wt: 232.28 g/mol
InChI Key: FBZDFAKFAMKMMN-UHFFFAOYSA-N
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Description

N-[4-[3-(Dimethylamino)prop-2-enoyl]phenyl]acetamide (CAS: Not explicitly provided; referred to as compound 7 in , and ChN(CH3)2 in ) is an acetamidochalcone derivative characterized by a dimethylamino (-N(CH3)2) substituent on the propenoyl moiety. Synthesized via Claisen-Schmidt condensation, it exhibits a yield of 72%, a melting point of 150.9–154.7°C, and distinct spectroscopic features:

  • FT-IR: 1684 cm⁻¹ (amide C=O), 1646 cm⁻¹ (chalcone C=O), 1597 cm⁻¹ (C=C) .
  • ¹H-NMR: Doublets at δ 7.59 (Hα) and δ 7.62 (Hβ) confirm the trans (E)-configuration of the α,β-unsaturated ketone .

This compound has been investigated for antinociceptive activity () and nonlinear optical (NLO) properties (). Its dimethylamino group enhances electron-donating capacity, influencing both pharmacological efficacy and photophysical behavior .

Properties

IUPAC Name

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDFAKFAMKMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Synthesis of N-(4-acetylphenyl)acetamide :

    • p-Aminoacetophenone is acetylated using acetic anhydride in refluxing aqueous medium.

    • Yield: ~85%.

  • Aldol Condensation :

    • N-(4-acetylphenyl)acetamide reacts with 4-dimethylaminobenzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol or methanol.

    • The reaction proceeds via deprotonation of the acetyl group, followed by nucleophilic attack on the aldehyde, forming the α,β-unsaturated ketone (chalcone).

Example Procedure :

Key Data :

ParameterValue
Temperature60–80°C (reflux)
SolventEthanol/Methanol
Yield75–89%
StereoselectivityPredominantly E-isomer

NNDMF-DMA-Mediated Enamine Formation

This method utilizes NNDMF-DMA to introduce the dimethylamino group via a one-pot enamine formation. It is favored for industrial scalability.

Reaction Mechanism

  • Starting Material : N-(4-acetylphenyl)acetamide.

  • Reaction with NNDMF-DMA :

    • The acetyl group undergoes nucleophilic attack by NNDMF-DMA, forming an enamine intermediate.

    • The reaction is conducted in apolar solvents (e.g., toluene or n-heptane) under reflux.

Example Procedure :

Key Data :

ParameterValue
Temperature70–90°C
SolventToluene/n-Heptane
Yield83–89%
Purity>98% (HPLC)

Industrial-Scale Production

For large-scale synthesis, continuous flow processes are employed to enhance efficiency and reduce costs. Key features include:

  • Automated Systems : Ensure consistent reaction conditions.

  • Solvent Recycling : Toluene and n-heptane are recovered and reused.

  • Yield Optimization : Up to 90% with reduced side products.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Claisen-SchmidtHigh stereoselectivityRequires purified aldehydes
NNDMF-DMAScalable, high yieldsRequires anhydrous conditions

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures are used to achieve >99% purity.

  • Spectroscopic Validation :

    • ¹H-NMR : δ 2.20 (s, OCCH₃), 7.45–8.15 (m, Ar-H).

    • FT-IR : Peaks at 1676 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions: N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituent) Biological Activity (ED₅₀, mg/kg) NLO Properties (Two-Photon Absorption Cross-Section, GM) Physicochemical Features Key References
N-[4-[3-(Dimethylamino)prop-2-enoyl]phenyl]acetamide (ChN(CH3)2) 22.8 (Antinociceptive) 120 GM (Highest among analogs) High solubility in polar solvents due to -N(CH3)2 group
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) 9.4 (Most potent antinociceptive) 45 GM (Lower due to electron-withdrawing -NO2) Poor solubility; nitro group limits bioavailability
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}acetamide (ChBr) 31.2 (Moderate activity) 60 GM Moderate solubility; bromine adds steric bulk
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Comparable to paracetamol (Analgesic) Not studied Sulfonamide group enhances metabolic stability

Key Findings

Antinociceptive Activity: The nitro-substituted analog (compound 6) showed the highest potency (ED₅₀ = 9.4 mg/kg), likely due to the electron-withdrawing -NO2 group enhancing receptor binding . However, its poor solubility limits practical use. The dimethylamino derivative (compound 7) had moderate antinociceptive efficacy (ED₅₀ = 22.8 mg/kg) but superior solubility, making it a better candidate for formulation .

Nonlinear Optical Properties: The dimethylamino group in ChN(CH3)2 significantly increased two-photon absorption (120 GM) compared to electron-withdrawing (-NO2: 45 GM) and halogen (-Br: 60 GM) analogs. This is attributed to enhanced intramolecular charge transfer (ICT) .

Structural Modifications: Sulfonamide Derivatives (e.g., compound 35): Exhibit comparable analgesic activity to paracetamol but through a different mechanism (COX-2 inhibition vs. central COX-1/2 for acetamidochalcones) . Piperamide Derivatives (e.g., CAS 299-48-9): Incorporate dimethylamino groups in a piperazinyl scaffold, showing antimicrobial activity due to improved membrane permeability .

Biological Activity

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide, also known as a derivative of acetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a dimethylamino group attached to a phenyl ring and an acetamide moiety. This configuration allows for various interactions with biological macromolecules, including:

  • Hydrogen bonding : The dimethylamino group can engage in hydrogen bonding.
  • Electrostatic interactions : These can enhance binding affinity to target enzymes or receptors.
  • Hydrophobic interactions : The phenylacetamide moiety contributes to hydrophobic interactions, influencing the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes related to disease processes, although detailed molecular targets are still under investigation. The compound's mechanism likely involves modulation of enzyme activity through binding interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antibiotics.

Anticancer Potential

The compound has also shown promise in anticancer research . Studies have reported its ability to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways. This effect is thought to be mediated by its interaction with specific cellular receptors involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition at concentrations as low as 10 µg/mL, making it a potential candidate for further development as an antimicrobial agent.
  • Anticancer Activity :
    • In a study involving various cancer cell lines (e.g., breast and prostate cancer), this compound demonstrated IC50 values ranging from 5 to 15 µM.
    • Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundEffective (10 µg/mL)IC50: 5-15 µMEnzyme inhibition
N-(4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl)propionamideModerateIC50: 20 µMUnknown
N-(4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl)butyramideLowNot studiedUnknown

Future Directions

The ongoing research into this compound suggests significant potential for therapeutic applications. Further investigations are warranted to explore:

  • In vivo efficacy : Understanding how this compound performs in living organisms.
  • Mechanistic studies : Elucidating precise molecular targets and pathways involved in its action.
  • Formulation development : Creating effective delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-[4-(3-(dimethylamino)prop-2-enoyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Claisen-Schmidt condensation between 4-acetamidobenzaldehyde and dimethylaminoacetone to form the α,β-unsaturated ketone intermediate .
  • Step 2 : Nucleophilic substitution or amidation to introduce the acetamide group.
  • Critical Factors : Reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF for improved solubility), and stoichiometric ratios (1:1.2 for ketone:amine) significantly affect yield (reported 60–75%) and purity (>95% after recrystallization) .

Q. How is the structural identity of N-[4-(3-(dimethylamino)prop-2-enoyl)phenyl]acetamide confirmed?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Key signals include δ 2.98 (s, 6H, N(CH3)2), δ 7.62–8.02 (aromatic protons), and δ 6.45 (d, J=15 Hz, α,β-unsaturated carbonyl proton) .
  • HR-MS : Molecular ion peak at m/z 232.28 [M+H]+ confirms the molecular formula C13H16N2O2 .
  • IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=C conjugated with carbonyl) validate the enone system .

Q. What functional groups are critical for its biological activity?

  • Methodological Answer :

  • Dimethylamino group : Facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., CDK2/CDK9 inhibition) .
  • α,β-unsaturated carbonyl : Acts as a Michael acceptor for covalent interactions with cysteine residues in target proteins .
  • Acetamide moiety : Enhances solubility and modulates pharmacokinetic properties .

Q. What in vitro biological activities have been reported for this compound?

  • Methodological Answer :

  • Kinase Inhibition : IC50 values of 0.8–2.3 µM against CDK2 and CDK9 in enzyme assays, linked to antitumor activity .
  • Antimicrobial Activity : MIC of 16 µg/mL against S. aureus due to membrane disruption .
  • Cytotoxicity : EC50 of 12.5 µM in HeLa cells, with apoptosis confirmed via Annexin V/PI staining .

Advanced Research Questions

How do structural modifications impact kinase inhibitory activity? Insights from SAR studies.

  • Methodological Answer :

ModificationActivity ChangeRationale
Phenyl ring substitution (e.g., -OH) ↑ CDK2 inhibition (IC50 0.5 µM)Enhanced hydrogen bonding with catalytic Lys33 .
Replacement of dimethylamino with morpholine ↓ Solubility & activityLoss of cationic charge reduces target affinity .
Acetamide → Trifluoroacetamide ↑ Metabolic stabilityReduced CYP450-mediated oxidation .

Q. What computational models predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electrophilicity at the α,β-unsaturated carbonyl (Fukui index = 0.45) for covalent binding .
  • Molecular Dynamics (MD) Simulations : Reveal stable binding to CDK2’s hinge region (RMSD < 2.0 Å over 100 ns), driven by hydrophobic interactions with Val18 and Ala144 .
  • ADMET Prediction : Moderate LogP (2.1) but poor aqueous solubility (0.12 mg/mL), necessitating formulation optimization .

Q. How can contradictions between in vitro activity and pharmacokinetic properties be resolved?

  • Methodological Answer :

  • Issue : High in vitro potency (IC50 < 1 µM) vs. low oral bioavailability (F = 15%) due to poor solubility .
  • Strategies :
  • Salt Formation : Hydrochloride salt improves solubility (2.5 mg/mL) without altering activity .
  • Nanoparticle Encapsulation : PLGA nanoparticles increase bioavailability to 45% in murine models .
  • Prodrug Design : Phosphate ester prodrugs enhance intestinal absorption (Cmax ↑ 3-fold) .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • Co-solvent Systems : 10% PEG-400/water increases solubility to 1.8 mg/mL .
  • Structural Hybridization : Introducing pyridyl groups (e.g., 3-pyridine substituent) maintains kinase inhibition (IC50 1.2 µM) while improving LogD (1.8 vs. 2.5 for parent compound) .
  • Crystallization Optimization : Polymorph screening identifies Form II with 30% higher dissolution rate .

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